Navigating the Properties of Methoxybenzoate Esters: A Technical Guide
Navigating the Properties of Methoxybenzoate Esters: A Technical Guide
An In-depth Examination of Ethenyl 4-methoxybenzoate and its More Common Analogue, Ethyl 4-methoxybenzoate
For researchers, scientists, and professionals in drug development, a precise understanding of chemical entities is paramount. This guide addresses the properties of "Ethenyl 4-methoxybenzoate," a compound that, while chemically distinct, is often conflated with the more extensively studied "Ethyl 4-methoxybenzoate." Due to the preponderance of available data for the latter, this document will focus on providing a comprehensive overview of Ethyl 4-methoxybenzoate, while also clarifying the identity of Ethenyl 4-methoxybenzoate.
Chemical Identity and Properties
Initial database searches for "Ethenyl 4-methoxybenzoate" reveal a compound with the CAS number 13351-86-5 and the molecular formula C10H10O3.[1] This substance is also known as vinyl anisate. However, the available scientific literature and experimental data are sparse for this specific molecule.
In contrast, "Ethyl 4-methoxybenzoate" is a well-documented compound with a wealth of available information. It is crucial to differentiate between the "ethenyl" (vinyl) and "ethyl" functional groups, as they confer different chemical properties to the molecule. The "ethenyl" group contains a carbon-carbon double bond, offering sites for polymerization and other addition reactions, while the "ethyl" group is a saturated alkyl chain.
This guide will now proceed with a detailed examination of Ethyl 4-methoxybenzoate, given its greater prevalence in research and industry.
Physicochemical Properties of Ethyl 4-methoxybenzoate
The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate, compiled from various chemical databases.
| Property | Value | Source |
| IUPAC Name | ethyl 4-methoxybenzoate | PubChem |
| Synonyms | Ethyl anisate, Ethyl p-anisate, Benzoic acid, 4-methoxy-, ethyl ester | --INVALID-LINK-- |
| CAS Number | 94-30-4 | --INVALID-LINK-- |
| Molecular Formula | C10H12O3 | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Odor | Sweet, fruity, anise-like | ChemicalBook |
| Melting Point | 7-8 °C | ChemicalBook |
| Boiling Point | 263 °C (lit.) | ChemicalBook |
| Density | 1.103 g/mL at 25 °C (lit.) | ChemicalBook |
| Refractive Index | n20/D 1.524 (lit.) | ChemicalBook |
| Solubility | Insoluble in water; soluble in organic solvents and oils | --INVALID-LINK-- |
| XLogP3 | 2.8 | --INVALID-LINK-- |
Spectral Data for Ethyl 4-methoxybenzoate
Spectroscopic data is essential for the structural elucidation and identification of chemical compounds. The following table summarizes key spectral information for Ethyl 4-methoxybenzoate.
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available for review. | --INVALID-LINK-- |
| ¹³C NMR | Spectra available for review. | --INVALID-LINK-- |
| Mass Spectrometry | Mass spectral data available. | --INVALID-LINK-- |
| Infrared (IR) | Spectra available for review. | --INVALID-LINK-- |
Experimental Protocols
A thorough understanding of experimental methodologies is critical for the replication and advancement of scientific research. The following section details a common synthesis protocol for Ethyl 4-methoxybenzoate.
Synthesis of Ethyl 4-methoxybenzoate via Fischer Esterification
A standard method for the preparation of Ethyl 4-methoxybenzoate is the Fischer esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst.
Materials:
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4-methoxybenzoic acid (anisic acid)
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Absolute ethanol
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous sodium sulfate
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Dichloromethane or diethyl ether
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzoic acid in an excess of absolute ethanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Ethyl 4-methoxybenzoate.
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The crude product can be further purified by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 4-methoxybenzoate.
Caption: Synthesis workflow for Ethyl 4-methoxybenzoate.
Biological Activity and Signaling Pathways
While Ethyl 4-methoxybenzoate is widely used as a flavoring and fragrance agent, the current body of scientific literature does not point to significant, well-defined roles in specific biological signaling pathways. Some studies have suggested potential antifungal properties, but dedicated research into its mechanism of action at a cellular level is limited. Therefore, a diagrammatic representation of a signaling pathway involving Ethyl 4-methoxybenzoate cannot be provided at this time.
Conclusion
This technical guide has provided a detailed overview of the properties of Ethyl 4-methoxybenzoate, a compound often confused with the less-documented Ethenyl 4-methoxybenzoate. The guide has presented key physicochemical and spectral data in a structured format, alongside a detailed experimental protocol for its synthesis. While the biological activity of Ethyl 4-methoxybenzoate is not extensively characterized in terms of specific signaling pathways, its well-defined chemical properties and established synthesis routes make it a valuable compound in various industrial and research applications. Future investigations may yet uncover novel biological roles for this and related methoxybenzoate esters.
